
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H18ClNO4S. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The tert-butyl group and the chlorosulfonyl group are significant functional groups in this compound, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
-
Formation of tert-butyl 1,4-diazepane-1-carboxylate
- 1,4-diazepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
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Chlorosulfonylation
- The tert-butyl 1,4-diazepane-1-carboxylate is then treated with chlorosulfonic acid.
- The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to ensure the selective formation of the chlorosulfonyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used. The reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonates, or thiols depending on the nucleophile used.
Reduction Reactions: Formation of sulfonamides or thiols.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Scientific Research Applications
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes. The compound can be used to introduce sulfonamide groups into peptides and proteins, which can affect their biological activity.
Medicine: Investigated for its potential use in drug development. Sulfonamide derivatives of this compound have shown promise as inhibitors of enzymes involved in various diseases.
Industry: Used in the synthesis of specialty chemicals and materials. The compound’s reactivity makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered diazepane ring. This difference can affect the compound’s reactivity and biological activity.
Tert-butyl 4-(chlorosulfonyl)morpholine-1-carboxylate: Contains a morpholine ring, which has an oxygen atom in the ring structure. This can influence the compound’s solubility and reactivity.
Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate: Similar to the diazepane derivative but with a different ring size, which can impact the compound’s chemical properties and applications.
The uniqueness of this compound lies in its seven-membered diazepane ring, which provides distinct steric and electronic properties compared to its six-membered and other analogs
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-5-4-6-13(8-7-12)18(11,15)16/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZHYQMQBAWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603173-59-6 |
Source
|
Record name | tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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